molecular formula C13H17N B179613 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole CAS No. 116673-95-1

5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole

Cat. No. B179613
M. Wt: 187.28 g/mol
InChI Key: IDLOIKCKXBJPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrole compounds, such as 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to pyrroles, catalyzed by a stable manganese complex .


Molecular Structure Analysis

The molecular structure of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole can be determined using spectroscopic methods such as NMR. For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the protons in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole can be diverse. For instance, in the presence of a ruthenium Grubbs catalyst and a suitable copper catalyst, N-sulfonyl- and N-acylpyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole include a molecular weight of 187.28 g/mol. The compound appears as a yellow oil . More detailed properties like boiling point, melting point, and density can be found in specialized databases .

Scientific Research Applications

  • Synthesis of Anti-Inflammatory Drugs : This compound is used as a key intermediate in the synthesis of licofelone, an anti-inflammatory drug. The method involves a novel synthesis of 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, demonstrating its significance in pharmaceutical chemistry (Rádl et al., 2009).

  • Neurotoxicity Studies : Research has found that 3,4-dimethyl-2,5-hexanedione, which can be derived from similar pyrrole structures, shows rapid cyclization and protein crosslinking, indicating its role in studying the mechanisms of neurotoxicity (Anthony et al., 1983).

  • Porphyrin and Dipyrromethene Synthesis : Benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a related compound, is important in the synthesis of porphyrins and dipyrromethenes, with applications in dye and pigment production (Regourd et al., 2006).

  • Synthesis of Novel Pyrrole Derivatives : The synthesis of novel α-Methoxylmethyl Pyrrole derivatives has been explored, highlighting the compound's role in creating new chemical structures with potential applications in various fields (Li, 2010).

  • Hydrogen-bonding Studies : Studies on the hydrogen-bonding patterns in derivatives of dimethylpyrrole, including compounds similar to 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, help in understanding molecular interactions and stability (Senge et al., 2005).

  • Supramolecular Chemistry : The compound is relevant in the study of anionic supramolecular polymers containing pyrrole anion dimers, indicating its role in the development of new materials with specific molecular interactions (Gale et al., 2002).

  • Progesterone Receptor Modulators : Derivatives of 3,3-dimethylpyrrole, akin to 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, have been studied for their role as progesterone receptor modulators, with potential applications in female healthcare (Fensome et al., 2008).

  • Non-Linear Optical Material Studies : The compound's derivatives have been explored for their potential as non-linear optical materials, indicating its importance in the field of photonics and electronics (Singh et al., 2014).

Safety And Hazards

The safety data sheet (SDS) for 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole can provide information about its hazards, handling, storage, and disposal . It’s important to note that this compound is not intended for human or veterinary use.

Future Directions

The future directions for research on 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole could involve exploring its potential biological activities, given the diverse nature of activities exhibited by pyrrole-containing compounds . Further studies could also focus on optimizing its synthesis and exploring its reactivity under various conditions .

properties

IUPAC Name

5-benzyl-3,3-dimethyl-2,4-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-13(2)9-12(14-10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLOIKCKXBJPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432809
Record name 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole

CAS RN

116673-95-1
Record name 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Radl, J Stach, J Černý, O Klecán - Collection of Czechoslovak …, 2009 - cccc.uochb.cas.cz
An efficient synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate for the synthesis of licofelone, an anti-inflammatory drug currently …
Number of citations: 1 cccc.uochb.cas.cz
W Liu, J Zhou, H Zhang, H Qian, J Yin… - Letters in Drug …, 2011 - ingentaconnect.com
Two C5-substituted licofelone derivatives were developed and investigated for cytotoxicity against mammary (MCF-7 and MDA-MB 231) as well as colon carcinoma (HT-29) cancer cells…
Number of citations: 3 www.ingentaconnect.com
W Liu, J Zhou, K Bensdorf, H Zhang, H Liu… - European journal of …, 2011 - Elsevier
A series of C5-substituted licofelone ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid) derivatives were developed by a parallel synthesis approach …
Number of citations: 42 www.sciencedirect.com
W Liu, J Zhou, Y Liu, H Liu, K Bensdorf… - Archiv der …, 2011 - Wiley Online Library
Five licofelone ([2,2‐dimethyl‐6‐(4‐chlorophenyl)‐7‐phenyl‐2,3‐dihydro‐1H‐pyrrolizin‐5‐yl]acetic acid) nitric oxide donor conjugates were developed by a parallel synthesis approach…
Number of citations: 10 onlinelibrary.wiley.com
MA Barmade, MK Sharma - Vicinal Diaryl Substituted Heterocycles, 2018 - Elsevier
In the drug discovery process, fusion of two or more heterocyclic rings is an effective strategy for designing new drugs. Diaryl fused heterocyclic compounds have shown a high impact in …
Number of citations: 1 www.sciencedirect.com
A Belal, BEDM El-Gendy - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
Pyrrolizine derivatives constitute a class of heterocyclic compounds which can serve as promising scaffolds for anticancer drugs. The unique antitumor properties of mitomycin C …
Number of citations: 55 www.sciencedirect.com

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